molecular formula C6H4Cl2N4 B11893933 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No.: B11893933
M. Wt: 203.03 g/mol
InChI Key: WAQWJAOOLPWTIR-UHFFFAOYSA-N
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Description

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with chlorine atoms at positions 4 and 7 and an amine group at position 2. Its molecular formula is C₆H₄Cl₂N₄, with a molecular weight of 215.03 g/mol. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive chlorine atoms, which allow for selective nucleophilic substitutions, and its amine group, which can participate in hydrogen bonding or further derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQWJAOOLPWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 6-Aminouracil Derivatives

A foundational method involves cyclizing 6-aminouracil with chloroacetaldehyde in aqueous sodium acetate (pH 4–5) at 80°C, yielding 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with 98% efficiency. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 120°C for 6 hours produces 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (90% yield). This route avoids column chromatography, enhancing industrial feasibility.

Reaction Conditions:

  • Cyclization: 6-Aminouracil, chloroacetaldehyde (50% aqueous), NaOAc, H₂O/THF (1:1), 80°C, 20 minutes.

  • Chlorination: POCl₃, 120°C, 6 hours.

Dichlorophenyl Phosphorus Oxide-Mediated Chlorination

Alternative chlorination agents like dichlorophenyl phosphorus oxide (DCPPO) at 180°C for 4 hours achieve 85–90% yields while reducing byproduct formation. This method is preferred for its milder conditions compared to POCl₃.

Direct Amination of Dichlorinated Intermediates

Ammonolysis in Polar Solvents

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes ammonolysis in methanol or ethanol at 130°C, substituting the C4 chlorine with an amine group. Using excess ammonium hydroxide (5 eq.) in DMF at 100°C for 12 hours achieves 75–80% yields.

Limitations:

  • Competing solvolysis at high acid concentrations reduces yields.

  • Ortho-substituted anilines (pKₐ < 1) exhibit poor reactivity.

Hydrochloric Acid-Promoted Amination in Water

Recent advancements demonstrate water as a viable solvent for amination, minimizing organic waste. Using 0.1 eq. HCl at 80°C for 24 hours, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with aniline derivatives to yield 4,7-dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine with 87% efficiency.

Advantages:

  • Eliminates toxic solvents (e.g., DMF, 2-PrOH).

  • Scalable for meta- and para-substituted anilines (pKₐ: 1.0–5.3).

One-Pot Multi-Step Syntheses

Formamidine Salt Cyclization

A streamlined approach condenses 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine acetate in methanol/sodium methoxide. The one-pot reaction at 65–70°C for 8 hours achieves 90.2% yield and 99.3% purity.

Key Steps:

  • Addition-Condensation: 0–50°C, 2 hours.

  • Elimination: 65–70°C, 4 hours.

Sonogashira Coupling and Cyclization

Palladium-catalyzed Sonogashira coupling of bromopyrimidines with alkynes, followed by 5-endo-dig cyclization in NMP/KOtBu, yields 61–74% of the target compound. This method enables late-stage functionalization but requires rigorous metal removal.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Cyclization-ChlorinationPOCl₃, NaOAc90%>95%Industrial
DCPPO ChlorinationDichlorophenyl phosphorus oxide85%>99%Pilot-scale
Water-Based AminationHCl, H₂O87%98%Green chemistry
Formamidine CyclizationFormamidine acetate, NaOMe90.2%99.3%High-throughput

Challenges and Optimization Strategies

Byproduct Mitigation

  • Solvolysis Control: Limiting HCl to 0.1 eq. reduces 4-ethoxy byproduct formation from 15% to <2%.

  • Purification: Recrystallization in ethyl acetate/hexane (3:1) enhances purity to >99.5% without chromatography.

Substrate Scope Limitations

  • Steric Hindrance: Ortho-iodo and ortho-chloro anilines exhibit 40–50% lower yields due to reduced nucleophilicity.

  • Electron-Deficient Anilines: Nitro- and cyano-substituted derivatives require elevated temperatures (100–120°C) .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.

    Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[3,2-d]pyrimidine derivatives, which can exhibit diverse biological activities and potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives, including 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, as inhibitors of various tyrosine kinases. These compounds have shown promising cytotoxic effects against several cancer cell lines.

  • Case Study : A series of pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant inhibitory activity against key enzymes such as EGFR and VEGFR2. One derivative exhibited IC50 values ranging from 40 to 204 nM, indicating its potential as a multi-targeted kinase inhibitor comparable to established drugs like sunitinib .

Inhibition of Protein Kinases

The compound has been evaluated for its ability to inhibit calcium-dependent protein kinases in Plasmodium falciparum, the malaria-causing parasite.

  • Findings : In vitro studies indicated that several derivatives displayed IC50 values between 0.210 and 0.589 μM against specific kinases, suggesting their utility in malaria treatment strategies .

Antimicrobial Properties

Research has also explored the antimicrobial potential of pyrrolo[3,2-d]pyrimidine compounds. The structural features of these compounds allow them to interact with microbial targets effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

CompoundTarget EnzymeIC50 (µM)Observations
Compound AEGFR40High potency
Compound BVEGFR2204Comparable to sunitinib
Compound CPfCDPK40.210Effective against malaria

Comparison with Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (CAS 1092352-49-2)

  • Structure : Chlorine at position 4, amine at position 5, and a hydrogenated pyrrole ring.
  • Its distinct substitution pattern enables selective modifications at position 4, such as Suzuki couplings or amide formations .
  • Key Difference : The absence of a chlorine at position 7 reduces electrophilic reactivity compared to the target compound.

7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1311275-31-6)

  • Structure : Bromine at position 7, chlorine at position 4, and amine at position 2.
  • Applications : Bromine enhances stability in cross-coupling reactions (e.g., Buchwald-Hartwig aminations), making it valuable in synthesizing kinase inhibitors .
  • Key Difference : Bromine’s larger atomic radius compared to chlorine alters steric and electronic properties, influencing binding affinity in biological targets.

4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS 1253789-10-4)

  • Structure : Phenyl group at position 6, chlorine at position 4, and amine at position 2.
  • Applications : The hydrophobic phenyl group improves membrane permeability, making this compound a candidate for antitumor agents .
  • Key Difference : The phenyl substitution introduces π-π stacking interactions, which are absent in the target compound.

Antitumor Agents

  • 7-Benzyl-4-methyl-5-phenylethyl-pyrrolo[2,3-d]pyrimidin-2-amine (): Exhibits IC₅₀ values in the nanomolar range against cancer cell lines due to its methoxy and benzyl substituents, which enhance DNA intercalation .

Antimicrobial Agents

  • 4(3-Aminocyclobutyl)Pyrimidin-2-Amines (): Act as efflux pump inhibitors in Gram-negative bacteria. The cyclobutyl group optimizes binding to AcrA, a key protein in bacterial resistance .
  • Target Compound : The dichloro-amine scaffold could mimic these interactions but requires empirical validation.

Critical Analysis of Divergent Evidence

  • Safety Profiles : highlights that 4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine requires handling under GHS Category 1 (acute toxicity), whereas other analogs (e.g., ’s water-soluble derivatives) show improved safety due to hydrophilic groups .

Biological Activity

4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS No. 1935891-73-8) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C6_6H3_3Cl2_2N3_3
  • Molecular Weight : 188.01 g/mol
  • Storage Conditions : Inert atmosphere at 2-8°C

This compound exhibits its biological activity primarily through inhibition of various receptor tyrosine kinases (RTKs). These kinases are crucial in regulating cell proliferation and survival, making them important targets in cancer therapy.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key findings include:

  • Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) :
    • This compound has been shown to inhibit VEGFR, which plays a pivotal role in angiogenesis and tumor growth. In vitro studies demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine can effectively block VEGFR signaling pathways, leading to reduced tumor vascularization and growth .
  • Anticancer Activity :
    • A recent study highlighted the cytotoxic effects of related compounds against various cancer cell lines. For instance, compounds with similar structures exhibited IC50_{50} values ranging from 29 to 59 µM against different cancer types . Notably, some derivatives showed comparable efficacy to established tyrosine kinase inhibitors like sunitinib.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that treatment with these compounds can induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Case Study 1: Inhibition of Tyrosine Kinases

In a study focusing on the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives, it was found that specific substitutions on the phenyl ring significantly enhanced inhibitory activity against multiple RTKs. Compounds were assessed for their ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds revealed that modifications at specific positions on the pyrrolo[3,2-d]pyrimidine scaffold can drastically alter biological activity. For example, compounds with halogen substitutions showed enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Data Table: Biological Activity Summary

Compound NameTargetIC50_{50} (µM)Mechanism of Action
This compoundVEGFRNot specifiedInhibition of angiogenesis
Pyrrolo[3,2-d]pyrimidine derivativeEGFR40 - 204Induction of apoptosis
Pyrrolo[3,2-d]pyrimidine derivativeHer2Comparable to sunitinibCell cycle arrest and apoptosis induction

Q & A

Q. What are the optimal synthetic routes for 4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves halogenation and amination steps on a pyrrolopyrimidine core. Evidence from analogous compounds suggests using phosphorus oxychloride (POCl₃) for chlorination and ammonia/amine sources for amination . Optimization includes controlling reaction time (e.g., 4 hours for chlorination ), temperature (reflux conditions ), and solvent systems (e.g., isopropanol with catalytic HCl for nucleophilic substitution ). Purification via column chromatography (e.g., silica gel with chloroform/methanol gradients) ensures product integrity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 6.20–8.13 ppm and NH₂ groups as broad singlets ).
  • Elemental Analysis : Validates purity and stoichiometry (e.g., %C, %H, %N within ±0.2% of theoretical values ).
  • TLC : Monitors reaction progress (e.g., Rf values in methanol/chloroform systems ).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

Molecular docking and DFT calculations are used to study interactions with biological targets. Key parameters include:

  • XLogP3 : Predicts lipophilicity (~1.7 for similar compounds ), influencing membrane permeability.
  • Topological Polar Surface Area (TPSA) : A TPSA of ~67.6 Ų suggests moderate solubility, guiding solvent selection for assays.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for site-specific modifications .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays ) and controls.
  • Batch validation : Ensure >98% purity via HPLC and NMR .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to confirm reproducibility .

Q. How does substitution at the 4- and 7-positions influence structure-activity relationships (SAR)?

Systematic SAR studies involve:

  • Halogen replacement : Bromine at position 7 increases steric bulk, altering binding kinetics (e.g., 7-bromo analogs show 10-fold higher IC₅₀ in kinase inhibition ).
  • Amino group modifications : Methylation at the 2-amine position reduces hydrogen-bonding capacity, impacting target affinity .
  • In vitro validation : Use enzyme-linked assays (e.g., JAK/STAT pathways ) to quantify effects.

Methodological Challenges and Solutions

Q. What are the challenges in achieving aqueous solubility, and how can they be addressed?

The compound’s low solubility (predicted logS ≈ -3.5 ) hinders in vivo applications. Solutions include:

  • Co-solvent systems : Use DMSO/PEG400 mixtures (e.g., 10% DMSO in PBS ).
  • Prodrug design : Introduce phosphate esters at the NH₂ group to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins for controlled release .

Q. How can regioselectivity be controlled during synthetic modifications?

Regioselectivity is influenced by:

  • Directing groups : Use protective groups (e.g., Boc on NH₂) to block undesired sites during halogenation .
  • Catalysts : Pd/Cu-mediated cross-coupling for selective C–N bond formation .
  • Temperature gradients : Lower temperatures favor kinetic control, reducing byproducts .

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